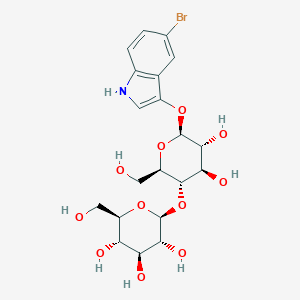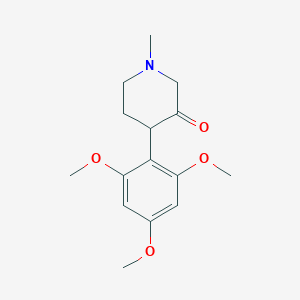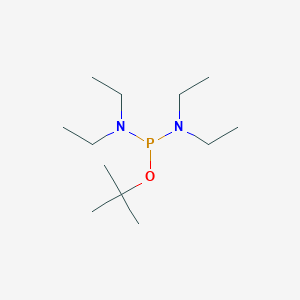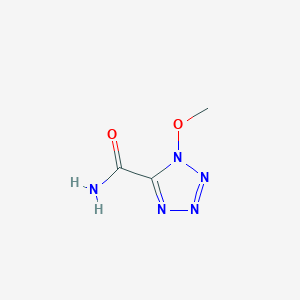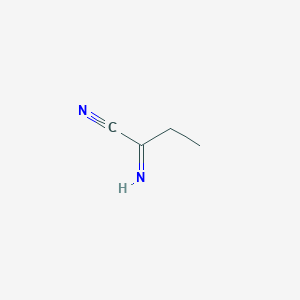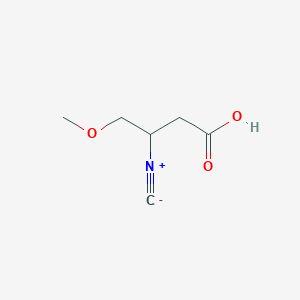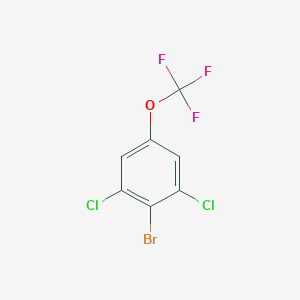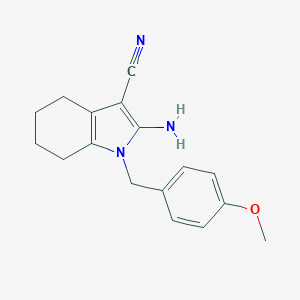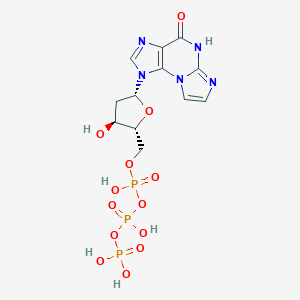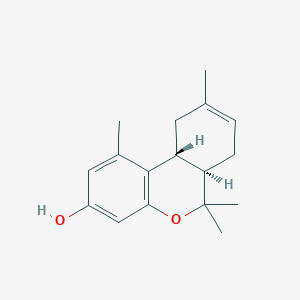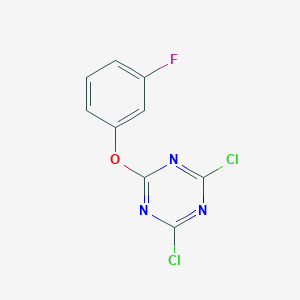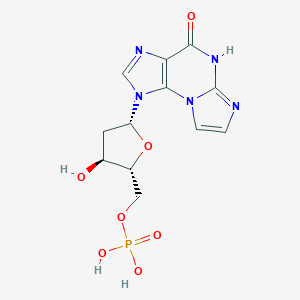
N(2),3-Ethenodeoxyguanosine 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),3-Ethenodeoxyguanosine 5'-phosphate, also known as εdG-5'P, is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens such as vinyl chloride and ethylene oxide. This modified nucleotide has been extensively studied due to its potential role in the initiation and progression of cancer.
Mécanisme D'action
The mechanism of action of εdG-5'P involves its incorporation into DNA during replication. This modified nucleotide can base pair with adenine, resulting in a G to A transition mutation. This mutation can lead to the formation of oncogenes or the inactivation of tumor suppressor genes, which can promote the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of εdG-5'P are not well understood, but it is believed to cause DNA damage and mutations. In addition, εdG-5'P has been shown to inhibit the activity of certain DNA repair enzymes, which can further increase the risk of DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using εdG-5'P in lab experiments include its potential as a biomarker for exposure to carcinogens and its ability to induce mutations in DNA. However, the limitations of using εdG-5'P include its instability and the need for specialized analytical techniques to detect and quantify it.
Orientations Futures
For research on εdG-5'P include the development of more sensitive and specific analytical techniques for its detection and quantification, the investigation of its role in the initiation and progression of cancer, and the development of strategies to prevent its formation and incorporation into DNA.
Conclusion:
In conclusion, εdG-5'P is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens. It has been extensively studied in the field of cancer research due to its potential role in the initiation and progression of cancer. The synthesis of εdG-5'P is challenging, and its instability and the need for specialized analytical techniques to detect and quantify it are limitations to its use in lab experiments. However, εdG-5'P has potential as a biomarker for exposure to carcinogens and as a tool for inducing mutations in DNA. Future research on εdG-5'P will help to further our understanding of its role in cancer development and may lead to the development of strategies to prevent its formation and incorporation into DNA.
Méthodes De Synthèse
The synthesis of εdG-5'P involves the reaction of deoxyguanosine with a carcinogen that contains a double bond, such as vinyl chloride or ethylene oxide. This reaction results in the formation of εdG, which is then phosphorylated to form εdG-5'P. The synthesis of εdG-5'P is challenging due to its instability and the need for specialized analytical techniques to detect and quantify it.
Applications De Recherche Scientifique
εdG-5'P has been extensively studied in the field of cancer research, as it is believed to be a biomarker for exposure to certain carcinogens. It has been detected in the urine and blood of individuals exposed to vinyl chloride and ethylene oxide, and its levels have been correlated with the risk of developing cancer. In addition, εdG-5'P has been shown to induce mutations in DNA, which can lead to the initiation and progression of cancer.
Propriétés
Numéro CAS |
121055-52-5 |
|---|---|
Formule moléculaire |
C12H14N5O7P |
Poids moléculaire |
371.24 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
Clé InChI |
MLEPRVZQWBELSK-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Autres numéros CAS |
121055-52-5 |
Synonymes |
edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



